3,6,8-Trichloroquinolin-4-OL
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Overview
Description
3,6,8-Trichloroquinolin-4-OL is a chlorinated derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,8-Trichloroquinolin-4-OL typically involves the chlorination of quinoline derivatives. One common method is the direct chlorination of quinolin-4-OL using chlorine gas or other chlorinating agents under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent over-chlorination .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the chlorination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,6,8-Trichloroquinolin-4-OL can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Less chlorinated quinoline derivatives or quinoline.
Substitution: Aminoquinolines, thiolquinolines, and other substituted quinolines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,6,8-Trichloroquinolin-4-OL involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane of bacteria and inhibits essential enzymes, leading to cell death.
Antimalarial Activity: It interferes with the heme detoxification pathway in Plasmodium parasites, causing the accumulation of toxic heme and leading to parasite death.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloroquinolin-4-OL: A similar compound with two chlorine atoms.
8-Hydroxyquinoline: A non-chlorinated derivative with broad-spectrum antimicrobial and anticancer properties.
Clioquinol: A chlorinated quinoline derivative used as an antifungal and antibacterial agent.
Uniqueness
3,6,8-Trichloroquinolin-4-OL is unique due to the presence of three chlorine atoms, which can enhance its lipophilicity and ability to penetrate cell membranes. This structural feature may contribute to its higher potency and broader spectrum of biological activities compared to similar compounds .
Properties
CAS No. |
25771-92-0 |
---|---|
Molecular Formula |
C9H4Cl3NO |
Molecular Weight |
248.5 g/mol |
IUPAC Name |
3,6,8-trichloro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H4Cl3NO/c10-4-1-5-8(6(11)2-4)13-3-7(12)9(5)14/h1-3H,(H,13,14) |
InChI Key |
CWRSVQKGDURCGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CN2)Cl)Cl)Cl |
Origin of Product |
United States |
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